molecular formula C17H11NO B1620661 2-Phenylbenzo[cd]indol-5(1H)-one CAS No. 75528-57-3

2-Phenylbenzo[cd]indol-5(1H)-one

Cat. No.: B1620661
CAS No.: 75528-57-3
M. Wt: 245.27 g/mol
InChI Key: LDNREFLWFQKDIR-UHFFFAOYSA-N
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Description

2-Phenylbenzo[cd]indol-5(1H)-one is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylbenzo[cd]indol-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with aromatic aldehydes or ketones under acidic conditions, leading to the formation of the indole ring system . The reaction conditions often involve the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylbenzo[cd]indol-5(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nitrating agents like nitric acid, halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, quinone derivatives, and reduced indole compounds. These products can have different chemical and biological properties, making them useful in various applications.

Mechanism of Action

The mechanism of action of 2-Phenylbenzo[cd]indol-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole: A simpler structure with a single benzene ring fused to a pyrrole ring.

    Benzimidazole: Contains a fused benzene and imidazole ring system.

    Quinoline: Features a benzene ring fused to a pyridine ring.

Uniqueness

2-Phenylbenzo[cd]indol-5(1H)-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Compared to simpler indole derivatives, it offers a more complex structure that can interact with a wider range of molecular targets. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-phenylbenzo[cd]indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO/c19-15-10-9-13-16-12(15)7-4-8-14(16)18-17(13)11-5-2-1-3-6-11/h1-10,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNREFLWFQKDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC4=C(C=CC2=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420724
Record name 2-Phenylbenzo[cd]indol-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75528-57-3
Record name 2-Phenylbenzo[cd]indol-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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